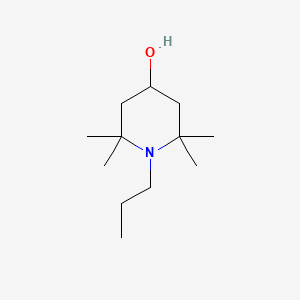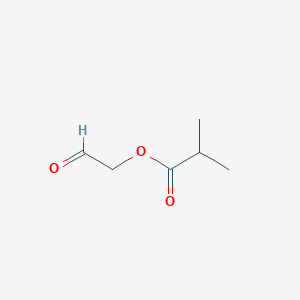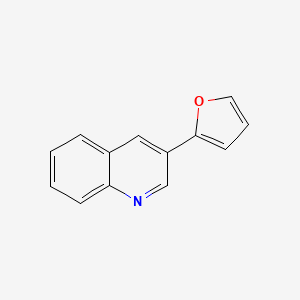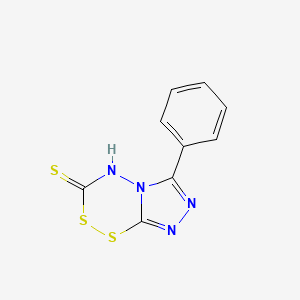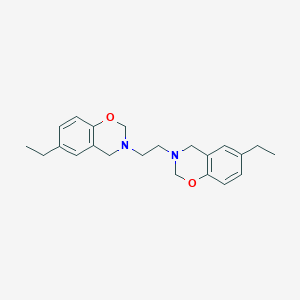
3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of 6-ethyl-3,4-dihydro-2H-1,3-benzoxazine with ethane-1,2-diol. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product. For instance, the mixture may be first reacted at 60°C for 10 minutes, followed by heating to 110°C for 8 hours. After the reaction is complete, the product is isolated by filtration and washing with solvents such as ethyl acetate and diethyl ether .
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Applications De Recherche Scientifique
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved may include inhibition of inflammatory mediators and disruption of microbial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
Compared to similar compounds, 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) stands out due to its unique combination of thermal stability, mechanical strength, and resistance to chemicals. These properties make it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
114176-76-0 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
6-ethyl-3-[2-(6-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-5-7-21-19(11-17)13-23(15-25-21)9-10-24-14-20-12-18(4-2)6-8-22(20)26-16-24/h5-8,11-12H,3-4,9-10,13-16H2,1-2H3 |
Clé InChI |
FNQXBSIUIFUCHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OCN(C2)CCN3CC4=C(C=CC(=C4)CC)OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

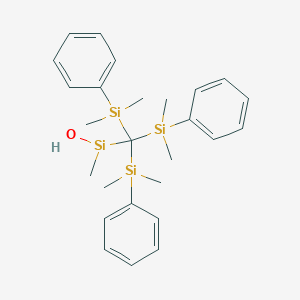
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)

